molecular formula C7H5N3OS B13682164 2-(5-Thiazolyl)imidazole-5-carbaldehyde

2-(5-Thiazolyl)imidazole-5-carbaldehyde

Cat. No.: B13682164
M. Wt: 179.20 g/mol
InChI Key: IPJKQNUTBDDGCN-UHFFFAOYSA-N
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Description

2-(5-Thiazolyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both thiazole and imidazole rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The presence of both thiazole and imidazole moieties in a single compound makes it a versatile building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Thiazolyl)imidazole-5-carbaldehyde typically involves the formation of the thiazole and imidazole rings followed by their subsequent coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-Thiazolyl)imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(5-Thiazolyl)imidazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Thiazolyl)imidazole-5-carbaldehyde involves its interaction with various molecular targets. The thiazole and imidazole rings can interact with enzymes, receptors, and other proteins, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Thiazolyl)imidazole-4-carbaldehyde
  • 2-(4-Thiazolyl)imidazole-5-carbaldehyde
  • 2-(5-Thiazolyl)imidazole-5-methanol

Uniqueness

2-(5-Thiazolyl)imidazole-5-carbaldehyde is unique due to the specific positioning of the thiazole and imidazole rings and the aldehyde group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C7H5N3OS

Molecular Weight

179.20 g/mol

IUPAC Name

2-(1,3-thiazol-5-yl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C7H5N3OS/c11-3-5-1-9-7(10-5)6-2-8-4-12-6/h1-4H,(H,9,10)

InChI Key

IPJKQNUTBDDGCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)C2=CN=CS2)C=O

Origin of Product

United States

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